![molecular formula C7H9N3O2 B2429886 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 2416243-64-4](/img/structure/B2429886.png)

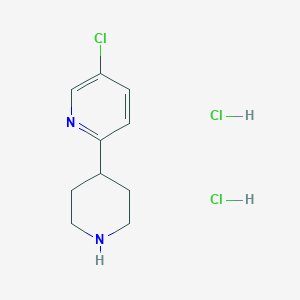

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazo[1,5-a]pyridine, a related compound, has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The synthesis of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Photochemical Transformation in Synthesis

An unexpected photochemical transformation of imidazole derivatives, including those containing the 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one moiety, was discovered. This led to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives, expanding the potential for creating new compounds in this chemical class (Melekhina et al., 2019).

Synthesis of Heterocyclic Amplifiers

Research on 1H-imidazo[4,5-b]pyrazines, synthesized from similar components, has been explored for their chemical reactivity and potential applications. These studies contribute to the broader understanding of pyrazine derivatives, including 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Barlin & Ireland, 1984).

Novel Synthetic Approaches

A novel route for synthesizing highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones was developed, highlighting the versatility of this compound in creating diverse and structurally complex molecules (Gopalsamy & Shi, 2003).

Development of TARP γ-8 Selective AMPAR Negative Modulators

Imidazo[1,2-a]pyrazines were identified as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. This discovery indicates the potential therapeutic applications of 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one and its derivatives in neurological conditions (Savall et al., 2018).

C-5 Arylated Imidazo[1,5-a]pyrazines Synthesis

A study on the synthesis of 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling revealed new possibilities for the chemical modification and enhancement of compounds like 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Wang et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGCVXLAKWLZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NCC(N2C=N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)

![N-(2,4-difluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2429809.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2429815.png)

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)

![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)

![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)